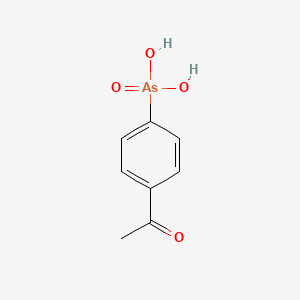
Diammonium zinc disulfate hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium zinc disulfate hexahydrate is an inorganic compound with the chemical formula ((NH_4)_2Zn(SO_4)_2 \cdot 6H_2O). This compound is known for its crystalline structure and solubility in water. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diammonium zinc disulfate hexahydrate can be synthesized through the reaction of zinc sulfate and ammonium sulfate in the presence of water. The reaction typically involves dissolving zinc sulfate and ammonium sulfate in water, followed by crystallization to obtain the hexahydrate form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing of zinc sulfate and ammonium sulfate solutions. The mixture is then subjected to controlled crystallization processes to yield the desired hexahydrate crystals .
Analyse Chemischer Reaktionen
Types of Reactions: Diammonium zinc disulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different zinc and sulfur-containing products.
Reduction: It can be reduced to simpler zinc and sulfur compounds.
Substitution: The ammonium ions in the compound can be substituted with other cations in certain reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other salts or acids can lead to substitution.
Major Products Formed:
Oxidation: Zinc oxide and sulfuric acid.
Reduction: Zinc metal and ammonium sulfate.
Substitution: Various zinc salts depending on the substituting reagent.
Wissenschaftliche Forschungsanwendungen
Diammonium zinc disulfate hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects, including its role in enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in wound healing and anti-inflammatory treatments.
Industry: It is used in the production of flame retardants, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diammonium zinc disulfate hexahydrate involves the release of zinc ions, which interact with various enzymes and proteins in cells. Zinc ions play a crucial role in DNA replication, protein synthesis, and cell division. The compound’s effects are mediated through these interactions, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Zinc sulfate: Another zinc-containing compound with similar applications but different hydration states.
Ammonium zinc sulfate: Similar in composition but differs in the number of ammonium ions and hydration state.
Zinc carbonate: Used in similar applications but has different chemical properties and reactivity.
Uniqueness: Diammonium zinc disulfate hexahydrate is unique due to its specific crystalline structure and hydration state, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring precise control over zinc ion release and reactivity .
Eigenschaften
CAS-Nummer |
7783-24-6 |
|---|---|
Molekularformel |
H20N2O14S2Zn |
Molekulargewicht |
401.7 g/mol |
IUPAC-Name |
diazanium;zinc;disulfate;hexahydrate |
InChI |
InChI=1S/2H3N.2H2O4S.6H2O.Zn/c;;2*1-5(2,3)4;;;;;;;/h2*1H3;2*(H2,1,2,3,4);6*1H2;/q;;;;;;;;;;+2/p-2 |
InChI-Schlüssel |
TXGQALXWGNPMKD-UHFFFAOYSA-L |
Kanonische SMILES |
[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn+2] |
Color/Form |
WHITE MONOCLINIC CRYSTALS |
Dichte |
1.931 |
Physikalische Beschreibung |
White solid; [HSDB] |
Verwandte CAS-Nummern |
13814-87-4 (Parent) 23713-49-7 (Parent) |
Löslichkeit |
SOLUBILITY (G/100 CC WATER): 7 G @ 0 °C, 42 G @ 80 °C /ANHYDROUS/ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


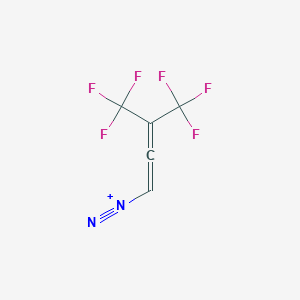

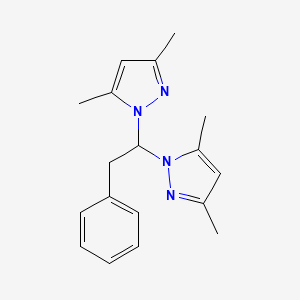
![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)
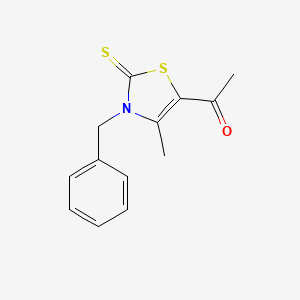
![10-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14174785.png)
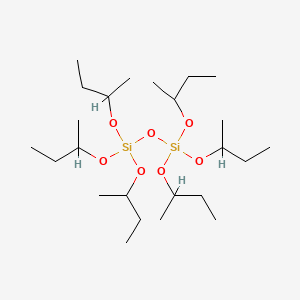
![(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B14174791.png)
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)
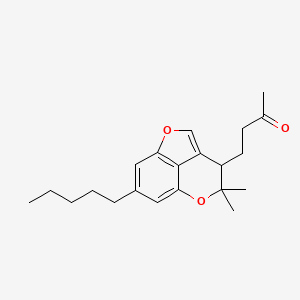

![N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14174820.png)
